

Verrucosidin: Application Notes and Protocols for Cancer Cell Line Studies

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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970

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Introduction

Verrucosidin, a mycotoxin produced by various *Penicillium* species, has emerged as a compound of interest in cancer research due to its cytotoxic effects on various cancer cell lines. [1][2] This fungal polyketide, characterized by a methylated α -pyrone, a polyene linker, and an epoxidated tetrahydrofuran ring, demonstrates potential as an anti-cancer agent through multiple mechanisms of action. [3][4][5] These application notes provide a comprehensive overview of the current understanding of **verrucosidin's** utility in cancer cell line studies, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanisms of Action

Verrucosidin and its derivatives exert their anti-cancer effects primarily through two distinct, yet potentially interconnected, pathways:

- **Inhibition of Mitochondrial Oxidative Phosphorylation:** **Verrucosidin** acts as a potent inhibitor of mitochondrial respiratory chain complex I. [6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). [7][8] The accumulation of ROS induces oxidative stress, which can damage cellular components and trigger the intrinsic pathway of apoptosis. [4]

- Downregulation of GRP78/BiP: **Verrucosidin** and its analogue, deoxy**verrucosidin**, have been identified as down-regulators of the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[9] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and protecting cancer cells from stress.[10] Downregulation of GRP78 can disrupt ER homeostasis, leading to ER stress and subsequently, apoptosis.[11][12]

Data Presentation

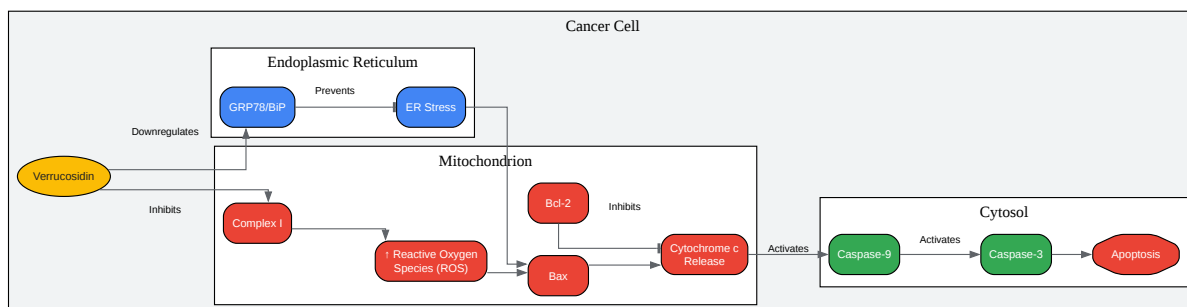
The cytotoxic effects of **verrucosidin** derivatives have been quantified in various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

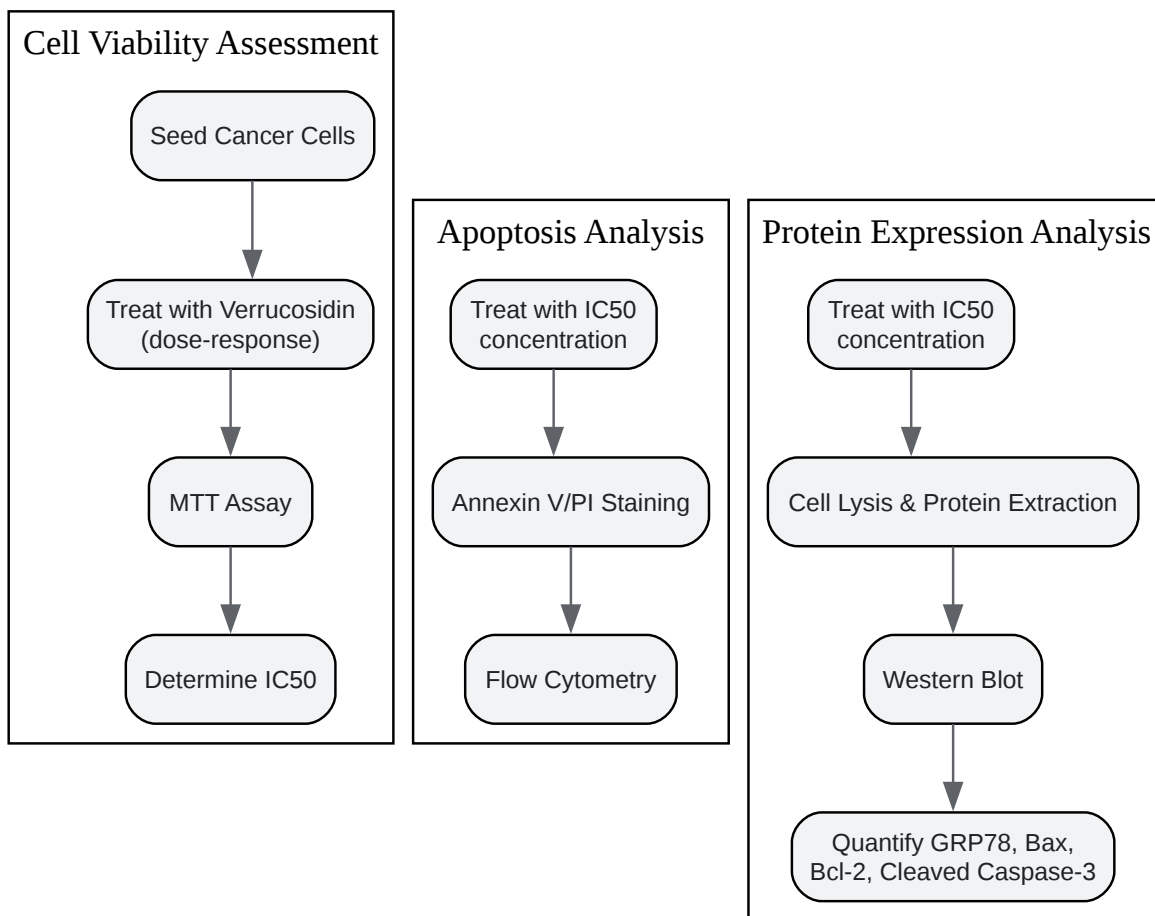
Compound	Cell Line	Cell Type	IC50 (μM)	Reference
Nordeoxyverrucosidin	MGC-803	Human Gastric Carcinoma	0.96	
Verrucosidin Analogue	MGC-803	Human Gastric Carcinoma	1.14	

*It is important to note that the MGC-803 cell line has been identified as a problematic cell line, likely a hybrid with HeLa cells.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.





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